molecular formula C20H22N2O2 B14867679 3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B14867679
M. Wt: 322.4 g/mol
InChI Key: SLVQTMWLZXDKKU-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves the reaction of 1H-indole-3-carbaldehyde with 2-(2-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide stands out due to its unique combination of the indole ring and the methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C20H22N2O2/c1-24-19-9-5-2-6-15(19)12-13-21-20(23)11-10-16-14-22-18-8-4-3-7-17(16)18/h2-9,14,22H,10-13H2,1H3,(H,21,23)

InChI Key

SLVQTMWLZXDKKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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